molecular formula C14H12N2S B2703427 1-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole CAS No. 612524-67-1

1-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2703427
CAS No.: 612524-67-1
M. Wt: 240.32
InChI Key: BOIULSZITPGODO-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a benzimidazole derivative featuring a propenyl (allyl) group at the N1 position and a thiophene moiety at the C2 position. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and materials science applications. The benzimidazole core provides a rigid aromatic framework, while the thiophene and propenyl substituents introduce electronic and steric variations that influence reactivity, binding affinity, and physicochemical properties. Such derivatives are typically synthesized via condensation reactions involving 1,2-diaminobenzene and substituted aldehydes or ketones under oxidative conditions .

Properties

IUPAC Name

1-prop-2-enyl-2-thiophen-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-2-9-16-12-7-4-3-6-11(12)15-14(16)13-8-5-10-17-13/h2-8,10H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIULSZITPGODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C14H12N2S
  • Molecular Weight : 240.32 g/mol
  • CAS Number : 962267

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzodiazole derivatives, including 1-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole. The compound has shown significant activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

In vitro studies indicate that this compound exhibits a broad-spectrum antibacterial effect, comparable to standard antibiotics like ciprofloxacin and ampicillin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a series of assays against various cancer cell lines, it demonstrated cytotoxic effects:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 1-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole can be attributed to its unique molecular structure. The presence of the thiophene ring and the benzodiazole moiety plays a crucial role in enhancing its pharmacological properties.

Key Findings in SAR Studies:

  • Substitution patterns on the benzodiazole ring significantly affect antibacterial potency.
  • The introduction of electron-withdrawing groups increases activity against Gram-positive bacteria.
  • Modifications to the thiophene ring can enhance cytotoxicity against cancer cell lines .

Case Studies

Several research articles have documented the efficacy of this compound in various biological assays:

  • Antibacterial Efficacy : A study published in MDPI assessed the antibacterial properties against multiple strains and found that modifications to the side chains significantly improved activity .
  • Cytotoxicity Against Cancer Cells : Research conducted by PubChem indicated that derivatives of benzodiazole exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
  • Synergistic Effects : In combination studies with existing antibiotics, the compound displayed synergistic effects, suggesting its potential use in overcoming antibiotic resistance .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole typically involves the reaction of thiophene derivatives with benzodiazole precursors. The compound's structure features a conjugated system that enhances its reactivity and biological activity. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the molecular structure and purity of synthesized compounds.

Antimicrobial Properties

Numerous studies have investigated the antimicrobial properties of 1-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole and its derivatives. For instance, research has shown that related thiophene compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrate that certain derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the benzodiazole moiety is thought to contribute to these bioactive properties, making it a candidate for further development in cancer therapeutics .

Material Science Applications

In addition to biological applications, 1-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole has potential uses in material science. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's ability to form stable thin films can enhance device performance .

Case Studies and Research Findings

Case Study 1: Antimicrobial Evaluation

A study conducted on various thiophene derivatives, including 1-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole, revealed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiophene ring could enhance efficacy, suggesting a structure–activity relationship that warrants further investigation .

Case Study 2: Anticancer Research

In another study focusing on the anticancer effects of benzodiazole derivatives, researchers found that specific modifications to the compound led to increased cytotoxicity against various cancer cell lines. This highlights the importance of chemical structure in determining biological activity and opens avenues for developing targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiophene Substitutions

  • 2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole (TMTB) :
    This compound (reported in ) substitutes the propenyl group with a thiophen-2-ylmethyl moiety. Structural analysis reveals that TMTB’s benzimidazole core is planar, with thiophene rings canted at 24.06° and 85.07° relative to the plane. The propenyl group in the target compound may confer greater conformational flexibility compared to TMTB’s rigid thiophene-methyl substituent. TMTB exhibits intermolecular C–H⋯N interactions, forming layered networks, whereas the propenyl group in the target compound could reduce such packing efficiency .

  • 2-(Thiophen-2-yl)-1-((thiophen-2-yl)methyl)-1H-1,3-benzimidazole (Compound 23, ): Similar to TMTB, this derivative showed moderate antioxidant activity.

Analogues with Alkyl/Aryl Substituents

  • 1-(2-Methylprop-2-en-1-yl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole (): This compound replaces the thiophene with a bulky isobutylphenyl group. The steric hindrance from the isobutylphenyl substituent may reduce solubility but enhance binding specificity in hydrophobic environments.
  • 2-Acetyl-1H-benzimidazole derivatives () :
    Derivatives such as 1-(1H-benzimidazol-2-yl)-3-phenylprop-2-en-1-one (5a) feature an acetylated benzimidazole core. The propenyl group in the target compound may enhance reactivity in click chemistry or polymerization compared to the acetyl group .

Pharmacologically Active Analogues

  • 2-(Substituted benzylthio)-5-((2-(4-substituted phenyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazoles () :
    These compounds exhibit antioxidant activity, with benzylthio groups enhancing radical scavenging. The thiophene in the target compound may similarly contribute to antioxidant properties via electron donation, though direct comparisons require experimental validation .

  • The propenyl group in the target compound, however, may prioritize lipophilicity, affecting membrane permeability .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Properties/Activities Reference
1-(Prop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole N1: Propenyl; C2: Thiophene Potential for metal coordination, flexible structure N/A
TMTB N1: Thiophene-methyl; C2: Thiophene Layered crystal packing, planar core
2-Acetyl-1H-benzimidazole (5a) C2: Acetyl; C3: Phenylpropenyl High reactivity in conjugation reactions
5-Methoxy-2-(pyridin-2-yl)-1H-1,3-benzodiazole C2: Pyridinyl; C5: Methoxy Improved solubility, basicity

Q & A

Q. What are the common synthetic routes for preparing 1-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. One approach involves reacting 2-aminobenzimidazole derivatives with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the allyl group . Alternatively, Claisen-Schmidt condensation between 2-acetylbenzimidazole and thiophene-2-carbaldehyde in ethanol/water with NaOH catalysis yields the target compound after 6–8 hours of stirring. Recrystallization from aqueous ethanol ensures purity . For thiophene-substituted derivatives, Suzuki-Miyaura coupling or nucleophilic aromatic substitution may also be employed, depending on the substituent position .

Q. How is the structural purity of synthesized 1-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole confirmed?

  • Methodological Answer : Structural validation combines spectroscopic and analytical techniques:
  • IR spectroscopy : Confirms functional groups (e.g., C=N stretch ~1600 cm⁻¹, thiophene C-S absorption ~700 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., allyl protons at δ 4.8–5.2 ppm, thiophene protons at δ 6.9–7.3 ppm) and carbon骨架 .
  • Elemental analysis : Matches experimental C/H/N values to theoretical calculations (acceptable deviation <0.4%) .
  • Melting point consistency : Sharp melting points (e.g., 180–185°C) indicate high purity .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of 1-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1H,3-benzodiazole derivatives when encountering low reactivity?

  • Methodological Answer :
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in alkylation steps .
  • Catalyst selection : Copper(I) iodide (5 mol%) improves Sonogashira coupling efficiency for allyl group introduction .
  • Temperature control : Refluxing (70–80°C) accelerates condensation reactions while minimizing side products .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials, achieving yields of 70–96% .

Q. What strategies resolve contradictions between computational docking predictions and experimental binding affinities for benzodiazole derivatives?

  • Methodological Answer :
  • Parameter refinement : Adjust docking software settings (e.g., protein flexibility, solvation models) to better reflect physiological conditions .
  • Molecular dynamics (MD) simulations : Run 50–100 ns simulations to assess binding stability and identify transient interactions missed in static docking .
  • Experimental validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (Kd). For example, reported docking poses with π-π stacking interactions; discrepancies may require crystallographic validation .

Q. How to design a structure-activity relationship (SAR) study for thiophene-substituted benzodiazoles targeting enzyme inhibition?

  • Methodological Answer :
  • Analog synthesis : Modify substituents on the thiophene ring (e.g., electron-withdrawing groups at C5) and benzodiazole core (e.g., methyl vs. nitro groups) .
  • Biological assays : Test inhibition against target enzymes (e.g., kinases) using fluorescence-based assays (IC50 determination) .
  • QSAR modeling : Correlate electronic parameters (Hammett σ) or steric bulk (Taft Es) with activity. used in vitro antitumor data to prioritize analogs for further study .

Q. What analytical methods differentiate polymorphic forms of 1-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1H,3-benzodiazole hydrochloride?

  • Methodological Answer :
  • X-ray powder diffraction (XRPD) : Distinct diffraction patterns (e.g., 2θ peaks at 10.5°, 15.2°) identify polymorphs .
  • Differential scanning calorimetry (DSC) : Endothermic peaks at varying temperatures (e.g., 182°C vs. 175°C) indicate different crystalline forms .
  • Solid-state NMR : Chemical shift differences in <sup>13</sup>C spectra resolve conformational variations .

Q. How to address elemental analysis deviations (>0.5%) in benzodiazole derivatives?

  • Methodological Answer :
  • Repurification : Perform column chromatography (silica gel, chloroform/methanol) or recrystallization (ethanol/water) to remove impurities .
  • Byproduct identification : Use LC-MS to detect side products (e.g., oxidation of thiophene to sulfoxide) and adjust reaction conditions .
  • Alternative synthesis : Replace hygroscopic reagents (e.g., K₂CO₃ with Cs₂CO₃) to minimize water absorption, which skews elemental data .

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